![molecular formula C18H14N4O B5188842 N-[4-(phenyldiazenyl)phenyl]nicotinamide](/img/structure/B5188842.png)
N-[4-(phenyldiazenyl)phenyl]nicotinamide
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Overview
Description
N-[4-(phenyldiazenyl)phenyl]nicotinamide, also known as PADN, is a chemical compound that has gained significant attention in the field of scientific research. It is a diazo compound that has been synthesized for its potential applications in various areas of research.
Mechanism of Action
The mechanism of action of N-[4-(phenyldiazenyl)phenyl]nicotinamide is not fully understood. However, studies have suggested that it may act as a DNA intercalator, leading to DNA damage and cell death. N-[4-(phenyldiazenyl)phenyl]nicotinamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[4-(phenyldiazenyl)phenyl]nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains. N-[4-(phenyldiazenyl)phenyl]nicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, studies have suggested that N-[4-(phenyldiazenyl)phenyl]nicotinamide may have neuroprotective effects by reducing oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
N-[4-(phenyldiazenyl)phenyl]nicotinamide has several advantages for lab experiments, such as its ease of synthesis and fluorescent properties. It can be used as a tool for the selective labeling of proteins in live cells, which can be useful for studying protein localization and trafficking. However, there are also limitations to the use of N-[4-(phenyldiazenyl)phenyl]nicotinamide in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for the study of N-[4-(phenyldiazenyl)phenyl]nicotinamide. One area of research could be the development of N-[4-(phenyldiazenyl)phenyl]nicotinamide derivatives with improved properties, such as increased selectivity for certain proteins or reduced toxicity to cells. Additionally, N-[4-(phenyldiazenyl)phenyl]nicotinamide could be further studied for its potential applications in drug discovery, particularly in the development of antimicrobial and antitumor agents. Furthermore, the fluorescent properties of N-[4-(phenyldiazenyl)phenyl]nicotinamide could be utilized for the development of imaging techniques for the detection of metal ions in biological samples.
Synthesis Methods
N-[4-(phenyldiazenyl)phenyl]nicotinamide can be synthesized through a reaction between 4-aminobenzene diazonium chloride and nicotinamide in the presence of a catalyst such as copper powder. The reaction results in the formation of N-[4-(phenyldiazenyl)phenyl]nicotinamide as a yellow crystalline solid. The yield of the synthesis method is dependent on the reaction conditions, such as temperature, pH, and reaction time.
Scientific Research Applications
N-[4-(phenyldiazenyl)phenyl]nicotinamide has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. Studies have also demonstrated that N-[4-(phenyldiazenyl)phenyl]nicotinamide can be used as a fluorescent probe for the detection of metal ions such as copper and iron. Furthermore, N-[4-(phenyldiazenyl)phenyl]nicotinamide has been used as a tool for the selective labeling of proteins in live cells.
properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-18(14-5-4-12-19-13-14)20-15-8-10-17(11-9-15)22-21-16-6-2-1-3-7-16/h1-13H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDETZFDKVCAZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040169 |
Source
|
Record name | 3-Pyridinecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701040169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101717-18-4 |
Source
|
Record name | 3-Pyridinecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701040169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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